N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide, also known as GW 5074, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. This compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Scientific Research Applications
Corrosion Inhibition
Research has demonstrated that derivatives of N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide, such as N-phenyl-benzamide derivatives, show significant potential as corrosion inhibitors. Studies on mild steel in acidic conditions have found that these compounds can effectively prevent corrosion, with methoxy (OCH3) substituents enhancing the inhibition efficiency. Experimental and computational studies confirm the adsorption of these inhibitors on metal surfaces, indicating their potential for protecting against corrosive dissolution in industrial applications (Mishra et al., 2018).
Anticancer Activity
Another significant application of this compound derivatives is in the development of anticancer agents. For instance, studies on 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinones, derived from related chemical structures, have shown cytotoxic effects against various cancer cell lines, suggesting the potential of these compounds for cancer treatment (Hour et al., 2007).
Molecular Interaction Studies
Research on the structure and absolute configuration of 5-chloro-2-methoxy-N-phenylbenzamide derivatives has provided insights into their molecular interactions. Studies using NMR and X-ray crystallography have explored the effects of substituents on the compound's structure, offering valuable information for the design of new molecules with potential applications in medicinal chemistry (Galal et al., 2018).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-7-6-9(15)8-11(13)16-14(18)10-4-2-3-5-12(10)17(19)20/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIIZJBAJLPGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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